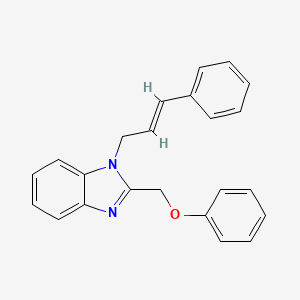![molecular formula C19H26ClNO2 B5591353 2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B5591353.png)
2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride is a useful research compound. Its molecular formula is C19H26ClNO2 and its molecular weight is 335.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.1652068 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Labelling for Radiotherapy
A study reported the synthesis of a bifunctional ligand, which could potentially be related to the chemical structure of interest, for labeling proteins with rhodium complexes for internal radiotherapy applications. This process showed high yields and could be utilized for preparing labeled antibodies with specific activities, indicating a potential application in targeted radiotherapy treatments (Efe et al., 1991).
Protective Groups in Organic Synthesis
The use of a 4-nitrobenzyl group as a protective group for hydroxyl functions has been described, which is relevant due to the structural similarity with the compound . This protective group can be selectively removed, showcasing its utility in complex organic syntheses where selective deprotection is required (Kukase et al., 1990).
Environmental Chemistry of Synthetic Compounds
Research on the determination of benomyl and its metabolites highlighted the importance of understanding the environmental fate and analytical detection of synthetic compounds, including those structurally related to 2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride. Such studies are crucial for monitoring and mitigating the environmental impact of synthetic chemicals (Spittler et al., 1984).
Antimicrobial and Antioxidant Properties
Investigations into the synthesis and antimicrobial activity of certain compounds containing hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties suggest potential applications in developing new antimicrobial and antioxidant agents. Such research could be relevant for exploring the biological activities of structurally similar compounds (Mickevičienė et al., 2015).
Corrosion Inhibition
A study on the anti-corrosive behavior of certain indanones derivatives on mild steel in hydrochloric acid solution provides insights into the potential application of similar compounds as corrosion inhibitors. Such compounds can significantly enhance the durability of metals in corrosive environments, indicating a practical application in materials science (Saady et al., 2018).
Propriétés
IUPAC Name |
2-[[4-[(4-methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-3-18(13-21)20-12-16-8-10-19(11-9-16)22-14-17-6-4-15(2)5-7-17;/h4-11,18,20-21H,3,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSMSKXIILVWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5591275.png)
![2-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5591284.png)
![(3-allyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5591300.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5591311.png)
![1-benzyl-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5591312.png)
![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate](/img/structure/B5591318.png)
![3-(1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5591329.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5591336.png)
![3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5591340.png)


![5-chloro-2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5591369.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane](/img/structure/B5591370.png)

